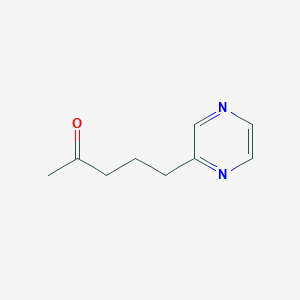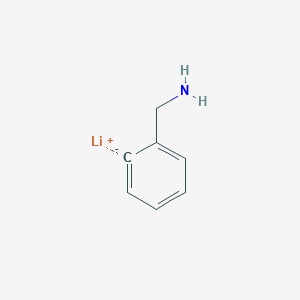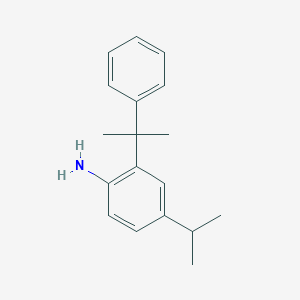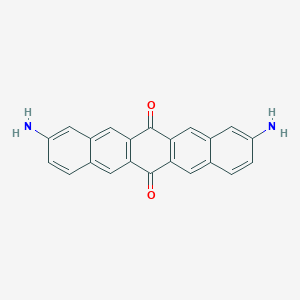![molecular formula C22H28N2O2 B12556862 N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide CAS No. 144037-62-7](/img/structure/B12556862.png)
N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent opioid effects and are often used in medical settings for pain management and anesthesia. The structure of this compound includes a piperidine ring, which is a common feature in many synthetic opioids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 4-piperidone with phenylmagnesium bromide to form a phenyl-substituted piperidine. This intermediate is then reacted with methoxymethyl chloride to introduce the methoxymethyl group. Finally, the compound is acylated with phenylpropanoyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Applications De Recherche Scientifique
N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fentanyl analogs.
Biology: The compound is studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Research focuses on its potential use as an analgesic and anesthetic agent, as well as its pharmacokinetics and metabolism.
Industry: It is used in the development of new synthetic opioids and in forensic toxicology for the identification of novel fentanyl analogs.
Mécanisme D'action
The mechanism of action of N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide involves binding to the μ-opioid receptor, which is a G-protein-coupled receptor. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in the intracellular concentration of cyclic AMP. This results in the inhibition of neurotransmitter release and the modulation of pain perception. The compound also affects other signaling pathways, including those involving ion channels and protein kinases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar structure but different substituents on the piperidine ring.
Sufentanil: Another fentanyl analog with a thiophene ring, known for its high potency and rapid onset of action.
Alfentanil: A fentanyl derivative with a shorter duration of action, used in anesthesia.
Uniqueness
N-[4-(Methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide is unique due to its specific methoxymethyl substitution, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of fentanyl analogs and for developing new analgesic agents with improved safety profiles.
Propriétés
Numéro CAS |
144037-62-7 |
|---|---|
Formule moléculaire |
C22H28N2O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
N-[4-(methoxymethyl)-1-phenylpiperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H28N2O2/c1-3-21(25)24(20-12-8-5-9-13-20)22(18-26-2)14-16-23(17-15-22)19-10-6-4-7-11-19/h4-13H,3,14-18H2,1-2H3 |
Clé InChI |
OXSWOGFECDXVAC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)C3=CC=CC=C3)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)

![2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12556817.png)



![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
![N-(8-Oxo-2,3,5,6,7,8-hexahydronaphtho[2,3-b]thiophen-7-yl)propanamide](/img/structure/B12556842.png)
![3-(4-Fluorophenyl)-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12556847.png)

![Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B12556852.png)

